
(3R,4R)-Oxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-Oxane-3,4-diol, also known as (3R,4R)-tetrahydrofuran-3,4-diol, is a chiral diol compound with the molecular formula C4H8O3. This compound is characterized by its two hydroxyl groups attached to the third and fourth carbon atoms of an oxane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Oxane-3,4-diol can be achieved through several methods. One common approach involves the reduction of the corresponding oxane-3,4-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure high yield and enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high selectivity and efficiency. Enzymatic reduction of oxane-3,4-dione using specific dehydrogenases or reductases can provide a sustainable and environmentally friendly route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-Oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form oxane-3,4-dione using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Further reduction of the diol can lead to the formation of tetrahydrofuran, a valuable solvent in organic chemistry.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous THF or diethyl ether.
Substitution: Tosyl chloride, mesyl chloride in the presence of pyridine or triethylamine.
Major Products Formed
Oxidation: Oxane-3,4-dione.
Reduction: Tetrahydrofuran.
Substitution: Tosylated or mesylated derivatives of this compound.
Aplicaciones Científicas De Investigación
(3R,4R)-Oxane-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a precursor for the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty polymers.
Mecanismo De Acción
The mechanism of action of (3R,4R)-Oxane-3,4-diol largely depends on its role as an intermediate in various chemical reactions. Its hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions that facilitate the formation of desired products. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-Oxane-3,4-diol: The enantiomer of (3R,4R)-Oxane-3,4-diol with similar chemical properties but different biological activities.
Tetrahydrofuran: A related compound without the hydroxyl groups, commonly used as a solvent.
Oxane-3,4-dione: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of two hydroxyl groups, making it a versatile intermediate in asymmetric synthesis and various chemical transformations. Its ability to undergo selective reactions with high enantiomeric purity sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(3R,4R)-oxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-1-2-8-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMSRFXAJSGLP-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
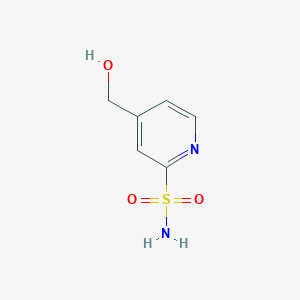
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
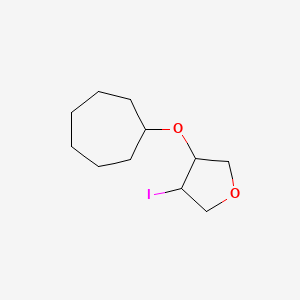
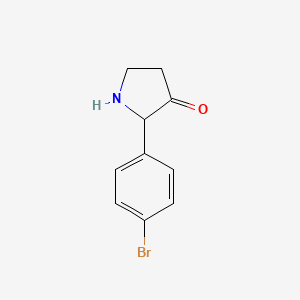
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
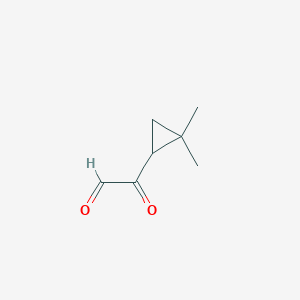
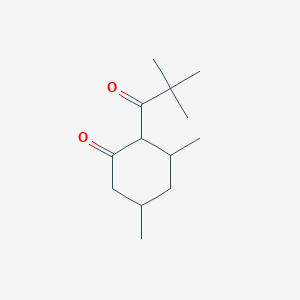
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)
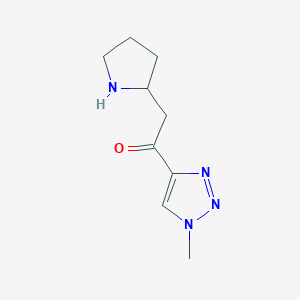

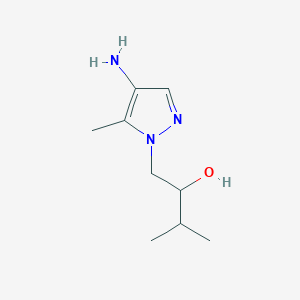
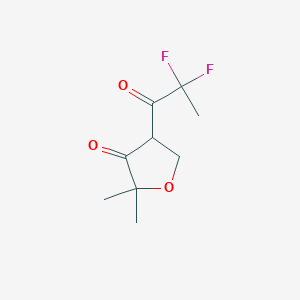

![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
